2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
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Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of both indole and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and indole-3-acetic acid.
Condensation Reaction: The first step involves the condensation of 4-fluorobenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group.
Esterification: The final step involves the esterification of the oxidized intermediate with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst to yield the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, such as serotonin receptors, which play a role in regulating mood, cognition, and other physiological processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the fluorophenyl group.
Indole-3-propionic acid: Another indole derivative with a propionic acid side chain, but without the fluorophenyl and oxoethyl groups.
2-(4-fluorophenyl)-1H-indole: A simpler compound with only the indole and fluorophenyl groups, lacking the oxoethyl and propanoate moieties.
The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIBYOWQUNXNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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